GNE-617, chemically known as N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide, is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). [, , , ] This enzyme catalyzes the rate-limiting step in the NAD salvage pathway, a critical metabolic pathway for cellular energy production. [, , ] GNE-617 is primarily investigated for its potential as an anti-cancer agent due to its ability to disrupt NAD metabolism in tumor cells. [, , , , ]
GNE-617 is a small molecule compound known for its role as an inhibitor of nicotinamide phosphoribosyltransferase, an enzyme critical in the salvage pathway for synthesizing nicotinamide adenine dinucleotide. This compound has garnered attention in oncology due to its potential to reduce cellular levels of nicotinamide adenine dinucleotide, thereby impacting cancer cell metabolism and proliferation.
GNE-617 was synthesized by Hande Sciences in Suzhou, China. Its chemical structure is defined as N-{[4-(3,5-difluorobenzenesulfonyl)phenyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide. It falls under the classification of pharmaceutical agents targeting metabolic pathways in cancer treatment, specifically focusing on the inhibition of nicotinamide phosphoribosyltransferase.
The synthesis of GNE-617 involves several key steps that ensure the formation of its complex structure. Initial reactions include the coupling of a benzenesulfonyl moiety with an imidazo-pyridine framework. The synthesis process typically employs techniques such as:
GNE-617 possesses a unique molecular structure characterized by a complex arrangement that includes:
The molecular formula for GNE-617 is CHFNOS, with a molecular weight of approximately 367.38 g/mol.
GNE-617 primarily acts through the inhibition of nicotinamide phosphoribosyltransferase, leading to decreased levels of nicotinamide adenine dinucleotide in cells. The reactions involved include:
Studies have demonstrated that GNE-617 shows significant antitumor activity in various xenograft models, particularly in tumors deficient in nicotinamide adenine dinucleotide synthesis pathways.
The mechanism of action for GNE-617 involves:
Experimental data indicate that GNE-617's efficacy is enhanced when used in combination with dietary modifications that further deplete NAD levels.
GNE-617 exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery as a therapeutic agent.
GNE-617 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit nicotinamide phosphoribosyltransferase. Key applications include:
Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step in the mammalian NAD salvage pathway, converting nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is subsequently adenylated to NAD+ by NMNAT enzymes [3] [6]. This pathway dominates NAD+ biosynthesis in most cancers due to:
Table 1: NAD Biosynthesis Pathways in Mammalian Cells
Pathway | Key Substrate | Rate-Limiting Enzyme | Tumor Relevance |
---|---|---|---|
Salvage | Nicotinamide (NAM) | NAMPT | Primary pathway in most cancers |
Preiss-Handler | Nicotinic acid (NA) | NAPRT1 | Often epigenetically silenced |
De novo | Tryptophan | QPRT | Rarely functional in carcinomas |
NAMPT exists as intracellular (iNAMPT) and extracellular (eNAMPT) forms. While iNAMPT sustains cellular NAD+ pools, eNAMPT exhibits cytokine-like functions implicated in tumor inflammation and metastasis, though its insulin-mimetic claims remain controversial [3] [7].
The therapeutic targeting of NAMPT stems from metabolic vulnerabilities unique to cancer cells:
Table 2: Cancer Types with Documented NAMPT Dependence
Cancer Type | Molecular Context | Response to NAMPTi |
---|---|---|
Small cell lung cancer | Neuroendocrine phenotype; PKM1 expression | Highly sensitive |
Glioblastoma | IDH1/2 mutations | Synthetic lethal |
Prostate adenocarcinoma | NAPRT1 deficiency; PTEN loss | Sensitive |
Acute Myeloid Leukemia | Relapsed/stem cell phenotypes | Sensitive |
Colorectal carcinoma | KRAS mutations | Variable sensitivity |
GNE-617 emerged from structure-based drug design efforts at Genentech to overcome limitations of first-generation NAMPT inhibitors (e.g., FK866, CHS-828). Key milestones include:
Table 3: In Vitro Antiproliferative Activity of GNE-617
Cell Line | Tumor Type | IC50 (nM) | Assay Endpoint |
---|---|---|---|
U251 | Glioblastoma | 1.8 | Cell viability (SRB assay) |
HT-1080 | Fibrosarcoma | 2.1 | Cell viability (CyQuant) |
PC3 | Prostate cancer | 2.7 | NAD+ reduction (MS) |
MiaPaCa-2 | Pancreatic cancer | 7.4 | Cell viability (CyQuant) |
HCT116 | Colorectal cancer | 2.0 | Cell viability (CyQuant) |
GNE-617’s significance lies in its oral bioavailability and ability to cross biological barriers, contrasting with earlier intravenous NAMPT inhibitors. Paradoxically, while nicotinic acid (NA) co-administration rescues normal tissue toxicity from NAMPT inhibition, it unexpectedly restored NAD+ levels in NAPRT1-deficient xenografts in vivo through liver-derived metabolites or NAMPT reactivation by nicotinamide (NAM) [1]. This highlights the complex systemic compensation mechanisms that later informed combination strategies with dietary niacin restriction [5] [9]. The compound’s progression exemplified the shift toward targeting metabolic dependencies in oncology, though clinical development was ultimately hampered by compensatory pathways and toxicity challenges [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7